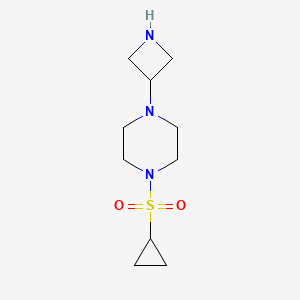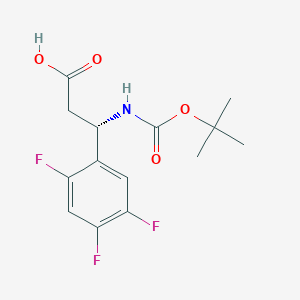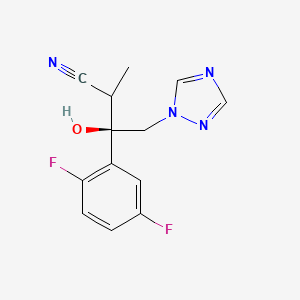
2-Bromo-N-((S)-1-phenylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-((S)-1-phenylethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a phenylethyl group, and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-((S)-1-phenylethyl)butanamide typically involves the bromination of N-((S)-1-phenylethyl)butanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-((S)-1-phenylethyl)butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The corresponding amine.
Oxidation Reactions: Different oxidation products depending on the oxidizing agent and conditions.
Applications De Recherche Scientifique
2-Bromo-N-((S)-1-phenylethyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets. The bromine atom and the phenylethyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide
- 2-Bromo-N-(2-methylphenyl)butanamide
- 2-Bromo-N-(2,4-dichlorophenyl)butanamide
Uniqueness
2-Bromo-N-((S)-1-phenylethyl)butanamide is unique due to its specific structural features, such as the (S)-1-phenylethyl group, which imparts distinct stereochemistry and potential biological activity. Its bromine atom also allows for selective reactions and modifications, making it a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
2-bromo-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15)/t9-,11?/m0/s1 |
Clé InChI |
KWJRDEPTKUECIW-FTNKSUMCSA-N |
SMILES isomérique |
CCC(C(=O)N[C@@H](C)C1=CC=CC=C1)Br |
SMILES canonique |
CCC(C(=O)NC(C)C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)




![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)
![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)

![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)



